molecular formula C17H23NO4 B6053386 3-(2,3-dimethoxyphenyl)-1-(tetrahydro-3-furanylcarbonyl)pyrrolidine

3-(2,3-dimethoxyphenyl)-1-(tetrahydro-3-furanylcarbonyl)pyrrolidine

Cat. No.: B6053386
M. Wt: 305.4 g/mol
InChI Key: WIYXDYRODNGXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxyphenyl)-1-(tetrahydro-3-furanylcarbonyl)pyrrolidine is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is also known as DMFP or TFMPP and is a member of the phenylpiperazine class of compounds.

Mechanism of Action

The mechanism of action of DMFP is not fully understood, although it is thought to act as a serotonin receptor agonist. Specifically, DMFP has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception.
Biochemical and Physiological Effects:
DMFP has been shown to have a number of biochemical and physiological effects. In animal studies, DMFP has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase levels of the neurotransmitter dopamine in certain brain regions. In humans, DMFP has been reported to produce mild euphoria and changes in perception.

Advantages and Limitations for Lab Experiments

One advantage of DMFP as a research tool is its specificity for the 5-HT1A and 5-HT2A receptors, which allows for targeted investigation of these receptors. However, one limitation is its potential for psychoactive effects, which may confound experimental results.

Future Directions

There are a number of potential future directions for research on DMFP. One area of interest is its potential as a tool for investigating the role of serotonin receptors in various physiological and pathological conditions. Another area of interest is the development of more selective and potent analogs of DMFP for use as research tools. Additionally, further investigation of the biochemical and physiological effects of DMFP may provide insights into the function of the serotonin system in the brain.

Synthesis Methods

The synthesis of DMFP involves a number of steps, starting with the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form the intermediate 1-(2,3-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with tetrahydrofuran-3-carbonyl chloride to form DMFP.

Scientific Research Applications

DMFP has been the subject of scientific research due to its potential applications in various fields. One area of interest is its potential use as a psychoactive drug, although this is outside the scope of this paper. DMFP has also been investigated for its potential use as a research tool in neuroscience and pharmacology.

Properties

IUPAC Name

[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-15-5-3-4-14(16(15)21-2)12-6-8-18(10-12)17(19)13-7-9-22-11-13/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYXDYRODNGXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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